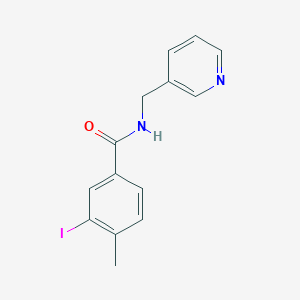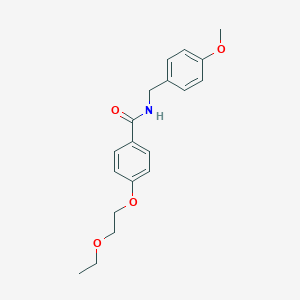![molecular formula C23H28N2O4 B268925 2-(2-sec-butylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268925.png)
2-(2-sec-butylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-sec-butylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as BMS-986165 and is a potent and selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes. TYK2 plays a crucial role in the immune system, and its inhibition has shown promising results in the treatment of autoimmune diseases such as psoriasis, inflammatory bowel disease, and rheumatoid arthritis.
Wirkmechanismus
BMS-986165 is a selective inhibitor of TYK2, which is a member of the 2-(2-sec-butylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide family of enzymes. TYK2 is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. These cytokines play a crucial role in the immune system, and their dysregulation has been implicated in the development of autoimmune diseases. Inhibition of TYK2 by BMS-986165 blocks the signaling pathways of these cytokines, leading to a reduction in inflammation and improved symptoms in animal models of autoimmune diseases.
Biochemical and Physiological Effects:
BMS-986165 has been shown to have potent inhibitory effects on TYK2 activity in vitro and in vivo. In animal models of autoimmune diseases, BMS-986165 has been found to reduce inflammation and improve symptoms. It has also been shown to have a favorable safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
BMS-986165 has several advantages for lab experiments. It is a potent and selective inhibitor of TYK2, which makes it a valuable tool for studying the role of TYK2 in the immune system. Its favorable safety profile also makes it a suitable candidate for preclinical studies. However, the synthesis of BMS-986165 is complex and requires expertise in organic chemistry, which may limit its availability and use in some labs.
Zukünftige Richtungen
There are several future directions for the research and development of BMS-986165. One potential application is in the treatment of autoimmune diseases, where it has shown promising results in preclinical studies. Further clinical trials are needed to evaluate its safety and efficacy in humans. Additionally, BMS-986165 may have potential applications in other disease areas, such as cancer and infectious diseases, where the 2-(2-sec-butylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide-STAT signaling pathway is involved. Further research is needed to explore these potential applications.
Synthesemethoden
The synthesis of BMS-986165 involves several steps, starting with the reaction of 2-sec-butylphenol with 4-bromoacetophenone to form 2-(2-sec-butylphenoxy)acetophenone. This intermediate is then reacted with 4-(4-morpholinyl)benzoyl chloride to form the final product, 2-(2-sec-butylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide. The synthesis process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
BMS-986165 has shown promising results in preclinical studies for the treatment of autoimmune diseases. It has been shown to inhibit the activity of TYK2, which is involved in the signaling pathways of several cytokines that play a role in the immune system. Inhibition of TYK2 has been found to reduce inflammation and improve symptoms in animal models of autoimmune diseases.
Eigenschaften
Produktname |
2-(2-sec-butylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide |
|---|---|
Molekularformel |
C23H28N2O4 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
2-(2-butan-2-ylphenoxy)-N-[4-(morpholine-4-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C23H28N2O4/c1-3-17(2)20-6-4-5-7-21(20)29-16-22(26)24-19-10-8-18(9-11-19)23(27)25-12-14-28-15-13-25/h4-11,17H,3,12-16H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
NFQASJGRJQCQEX-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Kanonische SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide](/img/structure/B268842.png)
![N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide](/img/structure/B268843.png)
![4-[(4-fluorobenzoyl)amino]-N,N-dipropylbenzamide](/img/structure/B268846.png)
![3-[(4-fluorobenzoyl)amino]-N-propylbenzamide](/img/structure/B268847.png)
![N-[(4-phenylpiperazin-1-yl)carbonothioyl]cyclopropanecarboxamide](/img/structure/B268851.png)
![4-fluoro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268852.png)
![1-[4-(2-Ethoxyethoxy)benzoyl]-4-phenylpiperazine](/img/structure/B268854.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-4-fluorobenzamide](/img/structure/B268856.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B268858.png)

![4-(2-ethoxyethoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268860.png)
![N-{3-[(sec-butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B268862.png)
![3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B268865.png)
